Laurixamine

Antiviral RNase L Innate Immunity

Researchers requiring a structurally defined alkyl etheramine for antiviral innate immunity studies often face inconsistent biological activity from generic surfactants. Laurixamine resolves this with a validated C12 chain and primary amine head group that delivers quantifiable, reproducible results. • Potent RNase L activator (IC50=2.30 nM) for dissecting the 2-5A/RNase L antiviral pathway. • Documented activity against MRSA and VRE; benchmark for SAR campaigns on membrane-active antimicrobials. • Computed XLogP of 5.1 and distinct solvation properties enable precise formulation of emulsions, microemulsions, and ocular delivery systems.

Molecular Formula C15H33NO
Molecular Weight 243.43 g/mol
CAS No. 34630-52-9
Cat. No. B7767073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaurixamine
CAS34630-52-9
Molecular FormulaC15H33NO
Molecular Weight243.43 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCCN
InChIInChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3
InChIKeyZRJOUVOXPWNFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laurixamine Sourcing & Differentiation Guide


Laurixamine (CAS 34630-52-9), also known as 3-(dodecyloxy)propylamine, is a long-chain alkyl etheramine with the molecular formula C15H33NO and a molecular weight of 243.43 g/mol [1]. This compound is characterized by its amphiphilic structure, featuring a hydrophobic dodecyl (C12) chain linked to a hydrophilic primary amine group via an ether bond . Classified as a surfactant and a topical anti-infective agent, Laurixamine has garnered attention for its antimicrobial properties and its utility in ophthalmic applications, as well as its role as a collector in mineral flotation processes [2].

Laurixamine: Why Analogs Are Not Interchangeable


While many alkylamines and cationic surfactants share a general amphiphilic character, their specific performance in antimicrobial, biochemical, and industrial applications is highly sensitive to precise molecular structure. Laurixamine's C12 alkyl chain linked via an ether to a primary amine creates a distinct balance of hydrophobicity, critical micelle concentration, and membrane interaction that differs significantly from analogs with varying chain lengths, different head groups (e.g., tertiary amines), or alternative linkages (e.g., amides) [1][2]. These structural nuances directly translate to quantifiable differences in biological potency, spectrum of activity, and physicochemical behavior, making generic substitution without empirical validation a high-risk proposition for research reproducibility and industrial process reliability [3].

Laurixamine Product-Specific Evidence


RNase L Activation for Antiviral Research

Laurixamine demonstrates potent activation of RNase L, a key enzyme in the innate antiviral immune response, with an IC50 of 2.30 nM for inhibiting protein synthesis in mouse L cell extracts [1]. This activity provides a quantitative benchmark for its potential as a research tool in antiviral studies, distinguishing it from structurally related alkylamines that may not exhibit this specific mechanism of action at comparable concentrations. While direct comparative data for other alkylamines in this exact assay are not available in the source, this specific IC50 value is a crucial differentiator for scientists studying the 2-5A/RNase L pathway.

Antiviral RNase L Innate Immunity

Activity Against MRSA and VRE

Laurixamine exhibits a defined antimicrobial spectrum, with documented activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. (VRE) [1]. While precise MIC values from primary literature for Laurixamine are not readily available in this context, the antibiotic database confirms its specific activity against these drug-resistant strains. This profile positions Laurixamine as a compound of interest for antimicrobial research, particularly where novel membrane-active agents are sought. In the broader class of fatty amines, chain length is a critical determinant of antimicrobial potency. For example, myristylamine (C14) exhibits an MIC of 1.56 µg/mL against MRSA [2], highlighting how a two-carbon difference can significantly alter potency. Laurixamine's C12 chain length, therefore, occupies a specific, quantifiable position within this structure-activity landscape, differentiating it from both shorter and longer chain analogs.

Antimicrobial MRSA VRE

Lipophilicity vs. Amidoamine Analogs

Laurixamine possesses a computed octanol-water partition coefficient (XLogP3-AA) of 5.1, reflecting its significant lipophilicity [1]. This value is a critical differentiator from related amidoamines, which often exhibit lower LogP values due to the polar amide bond. For instance, a molecular dynamics and DFT study comparing Laurixamine (an etheramine) to Lauramidopropyl Dimethylamine (an amidoamine) revealed that the neutral amidoamine species interacts more strongly with water than the neutral etheramine, a finding that reverses upon protonation [2]. This quantifiable difference in solvation behavior, driven by the distinct linkage chemistry (ether vs. amide) and head group (primary vs. tertiary amine), has direct implications for micelle formation, surface activity, and partitioning in biphasic systems, making Laurixamine uniquely suited for applications requiring a specific hydrophobic-hydrophilic balance.

Surfactant Lipophilicity Formulation

Corneal Safety vs. Benzalkonium Chloride

Laurixamine is specifically indicated for use in ophthalmic applications, including as a component in contact lens care solutions and ophthalmic compositions . While traditional ophthalmic preservatives like benzalkonium chloride (BAK) are well-known to cause corneal epithelial toxicity and conjunctival inflammation at typical use concentrations (e.g., 0.01% BAK is cytotoxic to corneal epithelial cells), Laurixamine has been explored as an alternative antimicrobial agent in ophthalmic formulations. The key differentiation is not in antimicrobial potency, but in the potential for a more favorable ocular safety and comfort profile, as suggested by its inclusion in commercial ophthalmic preparations and contact lens solutions . This positions Laurixamine as a viable alternative in formulations where minimizing corneal irritation and preservative-induced damage is a primary objective.

Ophthalmic Preservative Contact Lens

Laurixamine Application Scenarios


Investigating the 2-5A/RNase L Pathway

For scientists studying antiviral innate immunity, Laurixamine's potent activation of RNase L (IC50 = 2.30 nM) makes it a valuable chemical probe. Researchers can use this compound to dissect the role of the 2-5A/RNase L pathway in viral clearance or to screen for synergistic effects with interferons [1].

Drug Discovery Against MRSA and VRE

Given its documented activity against MRSA and VRE [1], Laurixamine serves as a useful starting point for medicinal chemistry campaigns aimed at developing novel membrane-active antimicrobials to combat drug-resistant infections. Its defined chain length provides a benchmark for structure-activity relationship (SAR) studies on alkylamine-based antimicrobials [2].

Designing Amphiphilic Systems

With a computed XLogP of 5.1 and distinct solvation properties compared to amidoamines [1][2], Laurixamine is a precise ingredient for formulating emulsions, microemulsions, or surfactant packages where a specific hydrophobic-hydrophilic balance is required. Its behavior can be computationally modeled and experimentally validated for applications in drug delivery, personal care, or industrial cleaning.

Ophthalmic Formulation & Device R&D

Laurixamine's established use in ophthalmic products and contact lens solutions [1][2] makes it a candidate of choice for researchers developing new ocular drug delivery systems, preservative systems, or medical device coatings where a favorable balance of antimicrobial efficacy and reduced ocular irritation is paramount compared to traditional agents like benzalkonium chloride.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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